molecular formula C17H27N3 B1246922 Mirabilin G

Mirabilin G

Cat. No. B1246922
M. Wt: 273.4 g/mol
InChI Key: XPYZAFRSQMDKPJ-OFQNNGORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mirabilin G is a natural product found in Clathria with data available.

Scientific Research Applications

Discovery and Chemical Characterization

  • Mirabilin G was identified as a new alkaloid from the marine sponge Clathria species found in the Great Australian Bight, Australia. It was characterized by detailed spectroscopic analysis and compared to known marine alkaloids (Capon, Miller, & Rooney, 2001).

Pharmacological and Biochemical Research

  • A study on various mirabilins, including Mirabilin G, from Clathria sp. revealed their structures and proposed a polyketide origin. This study also discussed the cytotoxicity of mirabilins against several human cancer cell lines, which is crucial for understanding their potential therapeutic applications (El-Naggar, Conte, & Capon, 2010).
  • In the context of cancer research, Mirabilin G was identified as a stabilizer of the tumor suppressor protein PDCD4, indicating its potential in cancer treatment strategies. Specifically, Mirabilin G inhibited the degradation of PDCD4 in cells under tumor-promoting conditions (Grkovic et al., 2014).

Potential Therapeutic Applications

  • A study on mirabilite, not specifically Mirabilin G but related in context, demonstrated its role in regulating lipid metabolism, highlighting its therapeutic potential in colorectal cancer treatment. This showcases the broader spectrum of potential applications of compounds like Mirabilin G in oncology and metabolism research (Zhang et al., 2018).
  • Mirabilite was also studied for its influence on the absorption and pharmacokinetics of ingredients in a traditional Chinese medicine decoction, illustrating its potential impact in enhancing the efficacy of other therapeutic agents (Nong et al., 2019).

properties

Product Name

Mirabilin G

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

(1S,4S,10S,12R)-9-[(E)-hex-1-enyl]-10-methyl-5,7-diazatricyclo[6.3.1.04,12]dodeca-5,8-dien-6-amine

InChI

InChI=1S/C17H27N3/c1-3-4-5-6-7-13-11(2)10-12-8-9-14-15(12)16(13)20-17(18)19-14/h6-7,11-12,14-15H,3-5,8-10H2,1-2H3,(H3,18,19,20)/b7-6+/t11-,12-,14-,15+/m0/s1

InChI Key

XPYZAFRSQMDKPJ-OFQNNGORSA-N

Isomeric SMILES

CCCC/C=C/C1=C2[C@@H]3[C@@H](CC[C@@H]3N=C(N2)N)C[C@@H]1C

Canonical SMILES

CCCCC=CC1=C2C3C(CCC3N=C(N2)N)CC1C

synonyms

mirabilin G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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